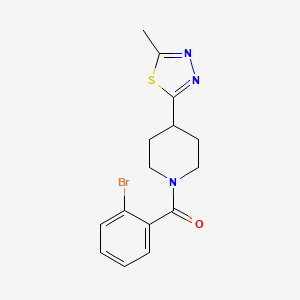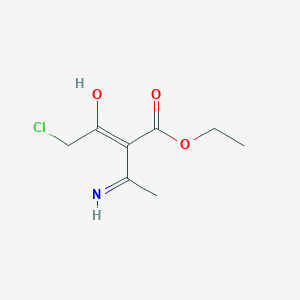
Ethyl (Z)-4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (Z)-4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate is a useful research compound. Its molecular formula is C8H12ClNO3 and its molecular weight is 205.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Packing and Interactions
Ethyl (Z)-4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate demonstrates unique crystal packing properties. It utilizes rare N⋯π and O⋯π interactions rather than conventional "directed" hydrogen bonding. These interactions lead to distinctive structural formations like zigzag double-ribbons and 1-D double-columns in its crystalline state. This has implications for understanding molecular interactions and designing materials with specific structural properties (Zhang et al., 2011).
Enantioselective Hydrogenation
The compound has been pivotal in enantioselective hydrogenation processes. Specifically, it is used in transforming ethyl 2-oxo-4-arylbut-3-enoate into ethyl 2-hydroxy-4-arylbutyrate with high enantioselectivity. This process is sensitive to reaction temperatures and has laid the foundation for producing chiral drugs (Meng et al., 2008).
Synthesis of Fluorofuranones
This compound is integral in synthesizing 3-fluorofuran-2(5H)-ones. These are achieved through an efficient Z/E photoisomerisation followed by acid-catalyzed cyclization, showcasing the compound's versatility in complex chemical synthesis processes (Pomeisl et al., 2007).
Structural Analysis and Spectrometric Identification
The compound has been subject to detailed structural analysis and spectrometric identification. Its crystalline structure, spectral properties, and tautomeric forms have been thoroughly studied, contributing significantly to the field of chemical crystallography (Johnson et al., 2006).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . These interactions often involve the compound binding to a specific receptor, which can trigger a cascade of biochemical reactions within the cell.
Biochemical Pathways
For instance, indole derivatives have been found to affect various biological activities, which suggests that they may influence a range of biochemical pathways .
Pharmacokinetics
For instance, sunitinib, a tyrosine kinase inhibitor, has been found to have a plasma terminal elimination half-life of 51 hours in humans . The majority of the drug was excreted in the feces, with a smaller fraction excreted in the urine .
Result of Action
Compounds with similar structures have been found to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
For instance, the solvent used can affect the greenness of chemical processes . Additionally, the degradation of certain compounds can be influenced by the composition of the environment .
Propriétés
IUPAC Name |
ethyl (Z)-4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO3/c1-3-13-8(12)7(5(2)10)6(11)4-9/h10-11H,3-4H2,1-2H3/b7-6-,10-5? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMSYXJMPIRINH-MHOVPGDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(CCl)O)C(=N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/CCl)\O)/C(=N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2,5-dimethylbenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2366688.png)
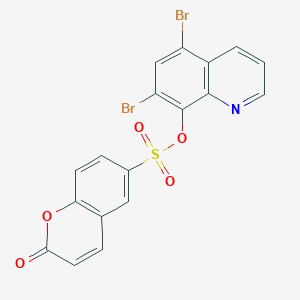
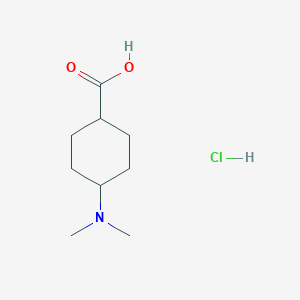
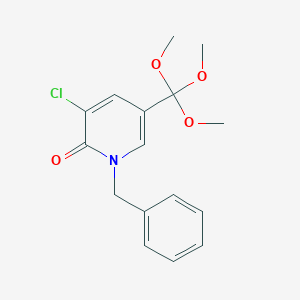
![3-butyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2366694.png)
![2-(BENZYLSULFANYL)-5-METHYL-N-(PYRIDIN-3-YL)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2366696.png)
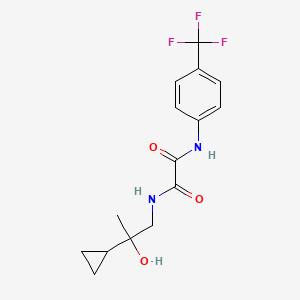
![N-([2,3'-bipyridin]-5-ylmethyl)-4-morpholinobenzamide](/img/structure/B2366700.png)
![2-[[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-piperidin-1-ylsulfonylphenyl)acetamide](/img/structure/B2366703.png)
![[2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol](/img/structure/B2366704.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2366705.png)

